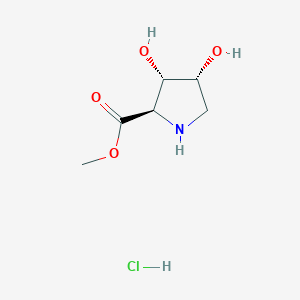![molecular formula C22H19N5O2 B2663861 N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034433-51-5](/img/structure/B2663861.png)
N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as BI-2536, is a small molecule inhibitor that has been extensively researched for its potential use in cancer treatment. It is a selective inhibitor of Polo-like kinase 1 (PLK1), a protein kinase that plays a critical role in cell division and is overexpressed in many types of cancer.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that compounds with quinazolinone structures possess significant antitumor activities. A study by Ibrahim A. Al-Suwaidan et al. (2016) explored the synthesis and evaluation of novel 3-benzyl-4(3H)quinazolinones, showing broad-spectrum antitumor activity, highlighting the potential of quinazolinone derivatives in cancer therapy (Al-Suwaidan et al., 2016).
DNA Interaction and Photodynamic Therapy
Compounds incorporating biquinoline ligands into Ru(II) polypyridyl complexes have been studied for their ability to photobind DNA after irradiation with visible and near-IR light, acting as potential anti-cancer agents in photodynamic therapy (PDT). Erin Wachter et al. (2012) found that these complexes could be activated by light to eject a ligand and bind to DNA, demonstrating their utility in cancer treatment (Wachter et al., 2012).
Synthesis and Characterization
The chemical synthesis and characterization of derivatives with quinazoline and bipyridine frameworks have been a focus of study to explore their potential applications. For example, the synthesis of imidazolo[1,2-a]pyridines and -[2, 1-a]isoquinolines as reported by A. Katritzky et al. (2000), showcases the interest in developing new compounds for various applications, including pharmaceuticals and materials science (Katritzky et al., 2000).
Neurokinin-1 Receptor Antagonism
Research on compounds with potential neurokinin-1 (NK1) receptor antagonism for clinical administration in conditions like depression and emesis has been explored. T. Harrison et al. (2001) discussed the development of a water-soluble NK1 receptor antagonist, demonstrating the potential therapeutic applications of novel chemical compounds (Harrison et al., 2001).
properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-21(8-12-27-15-26-19-4-2-1-3-18(19)22(27)29)25-14-16-5-11-24-20(13-16)17-6-9-23-10-7-17/h1-7,9-11,13,15H,8,12,14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDMLOZYPMIJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2663785.png)
![(Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2663786.png)
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2663788.png)
![(E)-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)[16-(prop-2-yn-1-yloxy)-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl]diazene](/img/structure/B2663790.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2663794.png)
![9-(furan-2-ylmethyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2663795.png)
![1-Ethyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2663797.png)

